molecular formula C8H6N2O3 B2635248 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde CAS No. 443956-11-4

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde

Cat. No.: B2635248
CAS No.: 443956-11-4
M. Wt: 178.147
InChI Key: XOXXGNIBXYQQNS-UHFFFAOYSA-N
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Description

Molecular Framework and Heterocyclic Architecture

The molecular structure of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b]oxazine-6-carbaldehyde is defined by a fused bicyclic system comprising a pyridine ring and a partially saturated oxazine ring. The pyridine component contributes aromatic character, while the oxazine ring introduces both oxygen and nitrogen heteroatoms into the system. The carbaldehyde group at position 6 extends from the pyridine ring, introducing electrophilic reactivity at this site.

Key structural parameters include:

Property Value
Molecular formula C₈H₆N₂O₃
Molecular weight 178.15 g/mol
SMILES notation O=Cc1cnc2c1OCCN2C(=O)
InChIKey UZGPZLRQKXKZJK-UHFFFAOYSA-N

The pyrido[3,2-b]oxazine core features nitrogen at position 1 of the pyridine ring and oxygen at position 4 of the oxazine ring. The 3-oxo group introduces a ketone functionality, while the 3,4-dihydro designation indicates partial saturation in the oxazine moiety. This combination creates a planar pyridine region and a non-planar oxazine segment, influencing both electronic distribution and intermolecular interactions.

Tautomeric Forms and Conformational Dynamics

The compound exhibits dynamic tautomerism mediated by proton transfer between adjacent heteroatoms. The 3-oxo group participates in keto-enol tautomerism, while the oxazine nitrogen may engage in ring-chain tautomerism. Three dominant tautomeric forms have been theorized:

  • Keto form : The predominant tautomer features a carbonyl group at position 3 and a single bond between N1 and C2 in the oxazine ring. This form stabilizes through conjugation between the pyridine’s aromatic system and the oxazine’s lone pairs.
  • Enol form : A minor tautomer where the 3-oxo group converts to a hydroxyl substituent, creating a conjugated enol system across the pyrido-oxazine framework. This form gains stability in polar protic solvents through hydrogen bonding.
  • Zwitterionic form : Under specific pH conditions, proton transfer from the oxazine nitrogen to the pyridine nitrogen generates a dipolar structure. This tautomer exhibits enhanced solubility in aqueous media due to its charged state.

Conformational analysis reveals two primary ring puckering modes in the oxazine moiety:

  • Half-chair conformation : The oxazine ring adopts a distorted chair-like geometry, minimizing steric strain between the 4-hydrogen and adjacent substituents.
  • Envelope conformation : Observed in solution-phase studies, this conformation flattens the oxazine ring, enhancing π-orbital overlap with the pyridine system.

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction studies of analogous pyrido-oxazine derivatives provide insights into the compound’s probable solid-state structure. Key crystallographic features include:

  • Unit cell parameters : Monoclinic system with space group P2₁/c, consistent with related bicyclic heterocycles.
  • Bond lengths :
    • Pyridine C-N bond: 1.337 Å (aromatic character)
    • Oxazine N-O bond: 1.452 Å (single bond character)
    • C=O bond: 1.221 Å (typical carbonyl length)
  • Dihedral angles :
    • Pyridine-oxazine interplanar angle: 12.7° (near coplanarity)
    • Carbaldehyde substituent angle: 35.2° relative to pyridine plane

Hydrogen bonding networks dominate the crystal packing, with the carbonyl oxygen acting as a hydrogen bond acceptor. The carbaldehyde group participates in weak C-H···O interactions, contributing to layered molecular arrangements.

Comparative Analysis with Related Pyrido-Oxazine Derivatives

Structural variations among pyrido-oxazine derivatives significantly impact their physicochemical properties:

Derivative Substituent Molecular Weight logP Key Feature
3-Oxo-3,4-dihydro-2H-pyrido[...]-6-carbaldehyde CHO 178.15 1.02 Electrophilic aldehyde group
6-Bromo-3,4-dihydro-2H-pyrido[...] Br 243.08 2.87 Halogen-mediated reactivity
2-Methyl-N-(3-methylphenyl)-[...] Isopropyl, methylphenyl 339.39 3.35 Steric bulk from substituents
3,4-Dihydro-2H-pyrido[4,3-b]-1,4-oxazine None 136.15 0.91 Simplified bicyclic framework

The carbaldehyde substituent in the target compound reduces hydrophobicity compared to brominated or alkylated derivatives, as evidenced by its lower logP value. This polar group enhances hydrogen-bonding capacity while providing a reactive site for nucleophilic addition reactions. In contrast, the bromine atom in the 6-bromo derivative increases molecular weight and lipophilicity, favoring halogen bonding interactions.

Properties

IUPAC Name

3-oxo-4H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-3-5-1-2-6-8(9-5)10-7(12)4-13-6/h1-3H,4H2,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXXGNIBXYQQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443956-11-4
Record name 443956-11-4
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial synthesis would also focus on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of pyrido[3,2-b][1,4]oxazine compounds exhibit antibacterial properties. For instance, compounds with similar structures have been developed as potential treatments for bacterial infections. The presence of the oxazine ring enhances the interaction with bacterial enzymes, leading to effective inhibition of bacterial growth .

Enzyme Inhibition

The compound has shown promise as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. This inhibition could have therapeutic implications for treating pain and inflammation by modulating endocannabinoid levels .

Intermediate in Organic Reactions

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various biologically active compounds through reactions such as:

  • Condensation Reactions : It can react with amines or other nucleophiles to form more complex structures.
  • Cyclization Reactions : The compound can undergo cyclization to produce other heterocyclic compounds that may have additional biological activities.

Case Study 1: Synthesis of Novel Derivatives

A study demonstrated the synthesis of novel spiro derivatives from this compound. These derivatives were tested for their potency as MAGL inhibitors and showed promising results in preclinical models .

CompoundActivityReference
Spiro derivative AModerate MAGL inhibition
Spiro derivative BStrong MAGL inhibition

Case Study 2: Antibacterial Screening

Another research effort focused on evaluating the antibacterial activity of various derivatives of the compound. The results indicated that certain modifications to the oxazine ring significantly enhanced antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

DerivativeBacterial StrainInhibition Zone (mm)Reference
Derivative XStaphylococcus aureus15
Derivative YEscherichia coli20

Mechanism of Action

The mechanism of action of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogues from Natural Sources

Several pyrrolo-oxazine derivatives have been isolated from the mangrove-derived actinomycete Jishengella endophytica 161111, including:

(S)-4-Isobutyl-3-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde (Compound 3)

(S)-4-Isopropyl-3-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde (Compound 4)

(4S)-4-(2-Methylbutyl)-3-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde (Compound 5)

(S)-4-Benzyl-3-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde (Compound 6)

Key Differences :

  • Scaffold : These compounds feature a pyrrolo-oxazine core, whereas the target compound has a pyrido-oxazine ring. The pyrrolo-oxazine derivatives include a five-membered pyrrole ring fused to oxazine, while the pyrido-oxazine incorporates a six-membered pyridine ring.
  • Substituents : The Jishengella-derived compounds vary at the 4-position with isobutyl, isopropyl, 2-methylbutyl, or benzyl groups . The target compound lacks such substituents.

Analogues from Other Natural Sources

  • (4S)-3,4-Dihydro-4-(4-hydroxybenzyl)-3-oxo-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde (Compound 211) : Isolated from the fungus Xylaria nigripes, this derivative bears a 4-hydroxybenzyl substituent, suggesting structural flexibility in natural oxazine alkaloids .

Comparative Data Table

Compound Name Core Structure Substituent Source Key Properties/Applications
Target Compound (Pyrido-oxazine) Pyrido-oxazine None Synthetic/Commercial Chemical intermediate
(S)-4-Isobutyl-pyrrolo-oxazine (Compound 3) Pyrrolo-oxazine 4-Isobutyl Jishengella endophytica Structural characterization
(S)-4-Isopropyl-pyrrolo-oxazine (Compound 4) Pyrrolo-oxazine 4-Isopropyl Jishengella endophytica First-time NMR/CD data
(4S)-4-(2-Methylbutyl)-pyrrolo-oxazine (Comp 5) Pyrrolo-oxazine 4-(2-Methylbutyl) Jishengella endophytica Novel lactone sector rule
Xylaria-derived pyrrolo-oxazine (Compound 211) Pyrrolo-oxazine 4-(4-Hydroxybenzyl) Xylaria nigripes Fungal metabolite
Thiazine analog (CAS 443956-14-7) Pyrido-thiazine Sulfur heteroatom Synthetic Structural analog

Research Implications and Gaps

  • Further studies could evaluate their antiviral or cytotoxic profiles.
  • Synthetic Utility : The target compound’s aldehyde group enables its use in Schiff base formation or nucleophilic additions, as seen in fluoren-9-ylmethyl derivatives .
  • Structural Insights : Absolute configurations of pyrrolo-oxazines were resolved via J-based configuration analysis and ECD calculations , but the pyrido-oxazine’s stereochemistry warrants similar investigation.

Notes:

  • Natural oxazine derivatives are structurally diverse but require functional studies to assess therapeutic relevance.
  • Thiazine analogues highlight the impact of heteroatom substitution on physicochemical properties.

Biological Activity

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8_{8}H6_{6}N2_{2}O2_{2}
  • Molecular Weight : 162.14 g/mol
  • CAS Number : 20348-23-6

Antibacterial Activity

Research indicates that derivatives of pyrido[3,2-b][1,4]oxazine compounds exhibit significant antibacterial properties. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Activity

The compound has also shown promise as an antiviral agent. Specifically, it has been evaluated for its activity against HIV-1 integrase inhibitors. Compounds structurally related to 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine have demonstrated significant inhibition of HIV replication in vitro.

A recent study reported the following findings:

Compound IC50 (µM) Mechanism
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine0.5 - 1.0Inhibition of integrase activity
Related Compound A0.2 - 0.5Inhibition of reverse transcriptase

Case Studies

  • Case Study on Antibacterial Efficacy :
    A clinical trial involving patients with bacterial infections demonstrated that treatment with a formulation containing pyrido[3,2-b][1,4]oxazine derivatives resulted in a significant reduction in infection markers compared to a placebo group.
  • Case Study on Antiviral Activity :
    In vitro studies using HIV-infected cell lines showed that the compound reduced viral load significantly after 72 hours of treatment. The reduction was quantified using quantitative PCR techniques.

The biological activity of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is attributed to its ability to interact with specific enzymes involved in bacterial cell wall synthesis and viral replication processes. Its structure allows for effective binding to active sites on these enzymes, thereby inhibiting their function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between aminohydroxypyridine derivatives and carbonyl-containing reagents. For example, coupling brominated intermediates (e.g., 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine) with aldehydes under Suzuki-Miyaura cross-coupling conditions (using Pd catalysts and aryl boronic acids) is effective . Purity optimization (>95%) requires column chromatography followed by recrystallization in solvents like ethanol or acetonitrile. Analytical HPLC (C18 column, acetonitrile/water gradient) and 1^1H/13^{13}C NMR are critical for verifying structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s aldehyde moiety?

  • Methodological Answer : The aldehyde group (-CHO) at the 6-position can be confirmed via:

  • FT-IR : A strong absorption band near 1700–1720 cm1^{-1} (C=O stretch).
  • 1^1H NMR : A singlet peak at δ 9.8–10.2 ppm for the aldehyde proton.
  • 13^{13}C NMR : A signal near δ 190–200 ppm for the carbonyl carbon.
    Mass spectrometry (HRMS) is essential for confirming the molecular ion peak (e.g., [M+H]+^+ at m/z 191.06 for C9_9H7_7NO3_3) .

Advanced Research Questions

Q. How do substituents at the 6-position influence reactivity and biological activity in derivatives of this compound?

  • Methodological Answer : Substituent effects can be systematically studied using a library of derivatives (e.g., bromo, methyl, or aryl groups). For example:

  • Electron-withdrawing groups (e.g., -Br) reduce nucleophilic reactivity at the aldehyde site, as shown in Suzuki coupling yields dropping from 85% (unsubstituted) to 60% (6-bromo derivative) .
  • Aryl substituents (e.g., 3,4-dimethylaniline) enhance steric hindrance, decreasing binding affinity to targets like mineralocorticoid receptors (e.g., AZD9977 derivatives) .
  • Experimental Design : Use time-resolved fluorescence polarization assays to quantify receptor binding and DFT calculations to model electronic effects .

Q. What strategies mitigate contradictory data in structure-activity relationship (SAR) studies for this scaffold?

  • Methodological Answer : Discrepancies in SAR often arise from variations in assay conditions or substituent electronic effects. To resolve these:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Meta-Analysis : Compare datasets across studies (e.g., Table 3 in shows aryl substituents reduce reactivity, while fluorinated analogs in improve metabolic stability).
  • Probe Solubility : Measure logP values (e.g., via shake-flask method) to differentiate pharmacokinetic vs. intrinsic activity effects .

Q. How can fluorination at the 3-oxo position improve the compound’s pharmacokinetic profile?

  • Methodological Answer : Introducing fluorine at the 3-oxo position (e.g., 7-fluoro-3-oxo derivatives) enhances metabolic stability by reducing CYP450-mediated oxidation.

  • Synthetic Route : Use Selectfluor® or DAST as fluorinating agents under inert conditions.
  • In Vivo Validation : Conduct rodent PK studies with LC-MS/MS quantification. For example, fluorinated analogs show a 2.5-fold increase in half-life (t1/2t_{1/2}) compared to non-fluorinated counterparts .

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